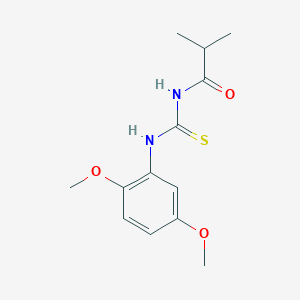![molecular formula C22H21BrN2O4S B319032 2-(2-bromo-4-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B319032.png)
2-(2-bromo-4-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromo group, a methylphenoxy group, and a sulfonylphenyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps. One common approach is to start with the bromination of 4-methylphenol to obtain 2-bromo-4-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2-bromo-4-methylphenoxy)acetic acid. The final step involves the reaction of this intermediate with N-{4-[(methylanilino)sulfonyl]phenyl}amine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts and other additives may also be used to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-bromo-4-methylphenoxy)-N-(2-nitrophenyl)acetamide
- 2-(2-bromo-4-methylphenoxy)-N-(2-pyridinylmethyl)acetamide
- 2-(2-bromo-4-methylphenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2-bromo-4-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is unique due to the presence of the sulfonylphenyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C22H21BrN2O4S |
|---|---|
Molekulargewicht |
489.4 g/mol |
IUPAC-Name |
2-(2-bromo-4-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H21BrN2O4S/c1-16-8-13-21(20(23)14-16)29-15-22(26)24-17-9-11-19(12-10-17)30(27,28)25(2)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
PXFWNQUCDGWEKV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)Br |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(carbamimidoylsulfamoyl)phenyl]carbamothioyl}-2-methylpropanamide](/img/structure/B318950.png)
![4-{[(isobutyrylamino)carbothioyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B318951.png)
![N,N-diethyl-4-{[(isobutyrylamino)carbothioyl]amino}benzenesulfonamide](/img/structure/B318953.png)
![N-isobutyryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B318954.png)
![N-isobutyryl-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea](/img/structure/B318959.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B318960.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B318961.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[(isobutyrylamino)carbothioyl]amino}benzenesulfonamide](/img/structure/B318964.png)

![Methyl 2-{[(isobutyrylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B318966.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2-methylpropanamide](/img/structure/B318967.png)
![methyl 2-{[(isobutyrylamino)carbothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B318968.png)


